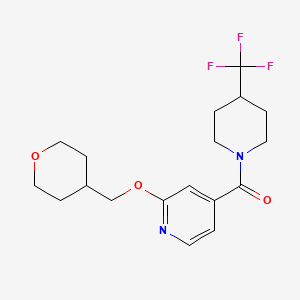
(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23F3N2O3 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(oxan-4-yl)methoxy]-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine”, also known as “(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone”.
Pharmacological Research
This compound, containing a piperidine moiety, is significant in pharmacological research due to its potential as a drug candidate. Piperidine derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Neuroscience
In neuroscience, this compound can be explored for its potential effects on the central nervous system. Piperidine derivatives have been studied for their neuroprotective properties and their ability to modulate neurotransmitter systems . This makes the compound a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Oncology
The compound’s structure suggests potential applications in cancer research. Piperidine-containing compounds have been investigated for their anticancer properties, particularly as inhibitors of specific enzymes and receptors involved in cancer cell proliferation . The trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Antimicrobial Research
This compound can be studied for its antimicrobial properties. Piperidine derivatives have shown activity against a variety of bacterial and fungal pathogens . The presence of the trifluoromethyl group could potentially increase the compound’s efficacy against resistant strains, making it a valuable candidate for developing new antimicrobial agents.
Cardiovascular Research
In cardiovascular research, this compound may be explored for its potential effects on heart function and blood pressure regulation. Piperidine derivatives have been studied for their vasodilatory and cardioprotective effects . The compound’s unique structure could provide insights into new treatments for cardiovascular diseases.
Metabolic Disorders
Research into metabolic disorders could benefit from this compound’s potential to modulate metabolic pathways. Piperidine derivatives have been investigated for their effects on glucose metabolism and lipid profiles . This makes the compound a candidate for research into treatments for diabetes and obesity.
Synthetic Chemistry
The compound’s unique structure makes it an interesting subject for synthetic chemistry research. It can be used as a building block for the synthesis of more complex molecules. The presence of both piperidine and pyridine rings, along with the trifluoromethyl group, offers multiple sites for chemical modification and functionalization .
Material Science
In material science, this compound could be explored for its potential applications in the development of new materials. The trifluoromethyl group can impart unique physical and chemical properties, such as increased thermal stability and hydrophobicity . This makes the compound a candidate for research into advanced materials for various industrial applications.
Eigenschaften
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-7-23(8-3-15)17(24)14-1-6-22-16(11-14)26-12-13-4-9-25-10-5-13/h1,6,11,13,15H,2-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMURXFHUVTOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

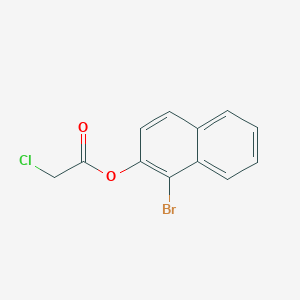
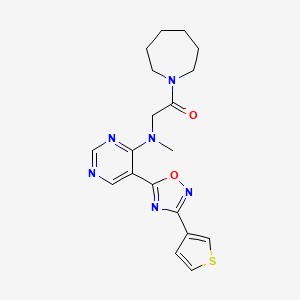
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)
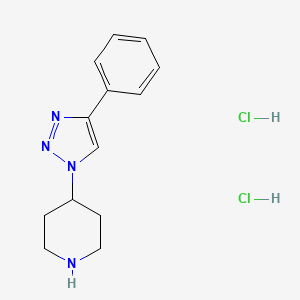
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)
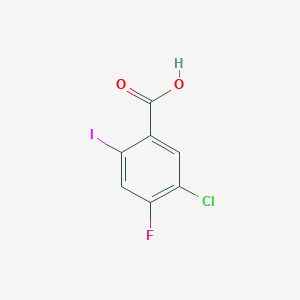
![6-[5-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2611684.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)